7-(2-Sulfosulfanylethylamino)heptylcycloheptane
Description
Properties
CAS No. |
21209-16-5 |
|---|---|
Molecular Formula |
C16H33NO3S2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
7-(2-sulfosulfanylethylamino)heptylcycloheptane |
InChI |
InChI=1S/C16H33NO3S2/c18-22(19,20)21-15-14-17-13-9-5-1-2-6-10-16-11-7-3-4-8-12-16/h16-17H,1-15H2,(H,18,19,20) |
InChI Key |
AUHFJVPFZBSCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane typically involves multiple steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through the Clemmensen reduction of cycloheptanone.
Introduction of the Heptyl Chain: The heptyl chain can be introduced via a Friedel-Crafts alkylation reaction using heptyl chloride and an appropriate catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Sulfosulfanyl Group Addition: The sulfosulfanyl group can be added through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfosulfanyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the cycloheptane ring or the sulfosulfanyl group, potentially leading to the formation of simpler hydrocarbons or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and simpler hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-Sulfosulfanylethylamino)heptylcycloheptane involves its interaction with specific molecular targets. The sulfosulfanyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: A simpler analog without the heptyl chain and functional groups.
Heptylcycloheptane: Lacks the amino and sulfosulfanyl groups.
7-Aminoheptylcycloheptane: Similar but without the sulfosulfanyl group.
Uniqueness
7-(2-Sulfosulfanylethylamino)heptylcycloheptane is unique due to the presence of both the sulfosulfanyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds cannot fulfill.
Biological Activity
7-(2-Sulfosulfanylethylamino)heptylcycloheptane is a compound that has been studied for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, exploring existing research findings, data tables, and case studies to provide a comprehensive understanding of this compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may act on specific receptors or enzymes, influencing physiological processes such as inflammation and cellular signaling pathways.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds in the same class have shown effectiveness against a range of bacterial strains, including multidrug-resistant organisms .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are critical in treating conditions characterized by chronic inflammation. This effect is often assessed through various assays measuring cytokine production and cell viability in response to inflammatory stimuli.
- Cytotoxicity : Evaluations of cytotoxic effects on cancer cell lines reveal that similar compounds can induce apoptosis or inhibit cell proliferation, suggesting potential applications in oncology .
Data Tables
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, researchers tested various concentrations against standard bacterial strains. The results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 1.25 mg/mL against Proteus spp., demonstrating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound using human peripheral blood mononuclear cells (PBMCs). The study found that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting its therapeutic potential in inflammatory diseases.
Research Findings
Recent research has utilized various bioassays to explore the biological activity of this compound:
- Bioactivity Profiling : Using GC-MS and other profiling techniques, studies have identified key bioactive components within the compound that contribute to its pharmacological effects .
- Comparative Studies : Research comparing this compound with other organosulfur compounds has shown varying degrees of efficacy in antibacterial and anti-inflammatory activities, suggesting that structural modifications could enhance its therapeutic potential.
Q & A
Basic: What are the validated methodologies for synthesizing and characterizing 7-(2-Sulfosulfanylethylamino)heptylcycloheptane?
Answer:
Synthesis typically involves multi-step organic reactions, such as sulfonation and alkylation, under controlled inert conditions to prevent oxidation of sulfhydryl groups. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Advanced separation techniques, such as high-performance liquid chromatography (HPLC) with diode-array detection, are critical for purity assessment . Researchers should cross-validate results with computational tools (e.g., Gaussian for molecular modeling) to resolve ambiguities in stereochemistry.
Advanced: How can researchers design experiments to investigate the environmental fate of this compound in atmospheric systems?
Answer:
A tiered experimental approach is recommended:
Lab-scale studies : Simulate atmospheric conditions (e.g., UV exposure, humidity) using reaction chambers to monitor degradation products via LC-MS/MS and gas chromatography (GC).
Field sampling : Deploy passive air samplers in diverse ecosystems to quantify compound persistence, coupled with isotopic labeling (e.g., ³⁴S) to trace sulfur mobility.
Computational modeling : Apply software like AERMOD or CMAQ to predict transport pathways and reactivity with ozone/OH radicals .
Data integration : Use multivariate statistical analysis to reconcile lab-field discrepancies, emphasizing mechanistic hypotheses (e.g., heterogeneous vs. homogeneous reaction dominance) .
Basic: What analytical strategies resolve contradictions in reported reactivity data for this compound?
Answer:
Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To address this:
- Standardized protocols : Adopt IUPAC guidelines for reaction kinetics and solvent selection.
- Control experiments : Replicate studies under identical conditions while varying one parameter (e.g., pH).
- Meta-analysis : Systematically review peer-reviewed data (prioritizing recent studies ≤10 years) to identify trends or outliers .
- Cross-validation : Compare results with computational simulations (DFT for reaction energetics) to isolate experimental artifacts .
Advanced: How can mechanistic studies on this compound be optimized using interdisciplinary approaches?
Answer:
Spectroscopic techniques : Use time-resolved Raman spectroscopy to capture transient intermediates during sulfhydryl group reactions.
Biochemical assays : Evaluate interactions with biological thiols (e.g., glutathione) via fluorescence quenching or isothermal titration calorimetry (ITC).
Hybrid modeling : Combine molecular dynamics (MD) simulations with quantum mechanical/molecular mechanical (QM/MM) frameworks to map reaction pathways .
Cross-disciplinary collaboration : Integrate chemical engineering principles (e.g., process simulation for scalability) and environmental science (e.g., ecotoxicology assays) to contextualize findings .
Basic: What are the best practices for assessing the stability of this compound under varying storage conditions?
Answer:
- Accelerated stability testing : Expose samples to stressors (e.g., 40°C/75% RH) per ICH Q1A guidelines, monitoring degradation via HPLC-UV at intervals (0, 1, 3, 6 months).
- Degradant identification : Use LC-HRMS/MS with collision-induced dissociation (CID) to characterize breakdown products.
- Statistical rigor : Apply Arrhenius kinetics to extrapolate shelf-life, ensuring triplicate sampling to account for batch variability .
Advanced: How can researchers address gaps in understanding the compound’s role in heterogeneous catalytic systems?
Answer:
Surface characterization : Employ X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to analyze catalyst-adsorbate interactions.
In-situ monitoring : Use operando IR spectroscopy to track real-time changes during catalytic cycles.
Machine learning : Train models on existing catalytic data to predict optimal reaction conditions (e.g., pressure, dopants).
Theoretical grounding : Link findings to established frameworks (e.g., Brønsted-Evans-Polanyi relations) to explain activity trends .
Basic: What ethical and methodological considerations apply when publishing data on this compound?
Answer:
- Reproducibility : Disclose raw data, instrument parameters, and software settings in supplementary materials.
- Peer review : Ensure ≥5 recent peer-reviewed sources underpin hypotheses, with explicit linkage to theoretical frameworks (e.g., reaction mechanisms) .
- Conflict resolution : Use platforms like PubPeer to transparently address post-publication critiques or data contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
